molecular formula C10H8OS B1339956 1-(Benzo[b]thiophen-5-yl)ethanone CAS No. 1128-88-7

1-(Benzo[b]thiophen-5-yl)ethanone

Cat. No. B1339956
CAS RN: 1128-88-7
M. Wt: 176.24 g/mol
InChI Key: LYPSYIWSZQVHAB-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-5-yl)ethanone is a chemical compound with the molecular formula C10H8OS and a molecular weight of 176.24 . It is a yellow to brown solid at room temperature .


Synthesis Analysis

A novel series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for enhancing BMP-2 expression . Another study investigated the bioreduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone for the production of enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl) ethanol .


Molecular Structure Analysis

The InChI code for 1-(Benzo[b]thiophen-5-yl)ethanone is 1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 304.5±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .


Chemical Reactions Analysis

The biocatalytic asymmetric reduction of prochiral ketones is a significant transformation in organic chemistry as chiral carbinols are biologically active molecules and may be used as precursors of many drugs .


Physical And Chemical Properties Analysis

1-(Benzo[b]thiophen-5-yl)ethanone has a molar refractivity of 52.5±0.3 cm3, a polar surface area of 45 Å2, a polarizability of 20.8±0.5 10-24 cm3, a surface tension of 47.5±3.0 dyne/cm, and a molar volume of 144.6±3.0 cm3 .

Scientific Research Applications

Anti-Osteoporosis Agents

1-(Benzo[b]thiophen-5-yl)ethanone and its analogues have shown potential in enhancing BMP-2 expression, which is significant in bone formation and repair. These compounds have demonstrated a potent effect in enhancing BMP-2 expression in vitro. Notably, specific compounds produced a dose-dependent increase in bone histology and histomorphometry, effectively reducing bone defects induced by ovariectomy in an ovariectomized rat model. This suggests their potential as novel anti-osteoporosis agents (Liu et al., 2009).

Anticancer Properties

Certain hydroxyl-containing benzo[b]thiophene analogs, such as 1-(3-hydroxybenzo[b]thiophen-2-yl)ethanone, have shown selectivity towards laryngeal cancer cells. These compounds enhance antioxidant enzyme activity and reduce ROS production, which correlates with their antiproliferative effect in laryngeal cancer cells. Additionally, they induce apoptosis and arrest cells in the Sub-G1 phase, indicating a potential role in cancer therapy (Haridevamuthu et al., 2023).

Synthesis of Polyheterocyclic Compounds

1-(Benzo[b]thiophen-5-yl)ethanone and its analogues play a critical role in the synthesis of polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. These compounds are obtained through photoinduced direct oxidative annulation, providing access to functionally diverse polyheterocyclic structures (Zhang et al., 2017).

Neuroprotective Effects

(1R)-1-Benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride, a derivative of 1-(Benzo[b]thiophen-5-yl)ethanone, has shown protective effects against sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes. This suggests its potential application as a neuroprotective agent (Phuagphong et al., 2004).

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, and H319. Precautionary statements include P261, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-(1-benzothiophen-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPSYIWSZQVHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559324
Record name 1-(1-Benzothiophen-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[b]thiophen-5-yl)ethanone

CAS RN

1128-88-7
Record name 1-(1-Benzothiophen-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzothiophen-5-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Approximately 1 ml of a solution of 5-bromobenzo[b]thiophene (6.6 g; prepared in a manner similar to that described in Example 21) in tetrahydrofuran (35 ml) was added under nitrogen to a mixture of magnesium turnings (0.8 g), tetrahydrofuran (7 ml) and a few small crystals of iodine, heat was applied to initiate the reaction, then the remainder of the bromobenzo[b]thiophene solution was added at reflux temperature over 20 minutes. When the addition was complete, the mixture was heated under reflux for 45 minutes, then a solution of N-methoxy-N-methylacetamide (3.8 g) in tetrahydrofuran (35 ml) was added. The mixture was heated under reflux for 30 minutes, cooled to ambient temperature, then quenched by the addition of 2M hydrochloric acid (90 ml) and stirred at ambient temperature for 30 minutes. The majority of the tetrahydrofuran was removed in vacuo, then water (150 ml) was added to the residue and the product was extracted into ethyl acetate (150 ml). The extract was washed with saturated aqueous sodium chloride solution (100 ml), dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography over silica using a 95:5 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(benzo[b]thiophen-5-yl]ethan-1-one (2.35 g) as a white solid which was used without further purification.
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